Saxagliptin N-Carboxybenzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saxagliptin N-Carboxybenzyl is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Saxagliptin works by inhibiting the DPP-4 enzyme, which results in prolonged active incretin levels, thereby improving glycemic control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves the amide coupling of N-Boc-3-hydroxyadamantylglycine and methanoprolineamide using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of saxagliptin often employs large-scale synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process involves multiple steps, including the preparation of intermediates, coupling reactions, and final purification .
Chemical Reactions Analysis
Types of Reactions
Saxagliptin N-Carboxybenzyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of saxagliptin, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Saxagliptin N-Carboxybenzyl has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Saxagliptin N-Carboxybenzyl exerts its effects by inhibiting the DPP-4 enzyme, which prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition results in increased levels of these hormones, leading to enhanced insulin secretion and reduced glucagon release, thereby improving glycemic control .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with similar glycemic control properties.
Vildagliptin: Also a DPP-4 inhibitor, but with different pharmacokinetic properties.
Linagliptin: Known for its high selectivity for DPP-4 and minimal renal excretion.
Uniqueness
Saxagliptin N-Carboxybenzyl is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and interaction with the DPP-4 enzyme. Its derivatives are also studied for their potential enhanced efficacy and reduced side effects compared to other DPP-4 inhibitors .
Biological Activity
Saxagliptin N-Carboxybenzyl is a derivative of saxagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes. This article will explore the biological activity of this compound, focusing on its mechanisms, effects on metabolic parameters, and potential applications based on recent research findings.
Saxagliptin functions by inhibiting the DPP-4 enzyme, which plays a critical role in glucose metabolism. By blocking DPP-4, saxagliptin increases the levels of incretin hormones, particularly glucagon-like peptide-1 (GLP-1). GLP-1 enhances insulin secretion from pancreatic beta cells and inhibits glucagon release from alpha cells, leading to reduced blood glucose levels. The mechanism can be summarized as follows:
- Inhibition of DPP-4 : Saxagliptin forms a reversible covalent bond with DPP-4, effectively decreasing its activity.
- Increased Incretin Levels : Elevated GLP-1 levels promote insulin secretion and reduce hepatic glucose production.
This dual action helps in improving glycemic control in patients with type 2 diabetes .
Pharmacokinetics
Saxagliptin exhibits favorable pharmacokinetic properties:
- Absorption : Following a 5 mg oral dose, saxagliptin reaches peak plasma concentration (Cmax) at approximately 2 hours.
- Bioavailability : The oral bioavailability is around 67%, primarily due to first-pass hepatic metabolism .
- Half-life : The half-life of saxagliptin is approximately 2.5 hours, while its active metabolite has a half-life of 3.1 hours .
Clinical Efficacy
Numerous clinical trials have established the efficacy of saxagliptin in managing blood glucose levels:
- Glycemic Control : In randomized controlled trials involving over 17,000 patients, saxagliptin significantly reduced hemoglobin A1c (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels compared to placebo .
Study Type | Duration | Participants | HbA1c Change |
---|---|---|---|
Monotherapy | 24 weeks | 3,021 | -0.7% |
Combination with Metformin | 24 weeks | 257 | -0.7% |
Combination with Pioglitazone | 12 weeks | Not specified | Significant improvement |
Case Studies
Recent studies have explored additional therapeutic benefits and potential applications of saxagliptin:
- Performance Enhancement : A study investigated saxagliptin as a potential doping agent. Results indicated that it improved cycling performance by increasing time-to-exhaustion during high-intensity exercise. This effect was associated with changes in neuropeptide Y (NPY) concentrations, suggesting that DPP-4 inhibition may enhance physical performance through neurohormonal modulation .
- Combination Therapy : A study combining saxagliptin with pioglitazone showed significant improvements in metabolic markers such as fasting blood glucose and lipid profiles compared to monotherapy with either drug .
Safety Profile
Saxagliptin is generally well-tolerated, with a low incidence of hypoglycemia compared to other antidiabetic agents. It does not significantly affect body weight and has not been associated with an increased risk of major cardiovascular events .
Properties
Molecular Formula |
C26H31N3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
benzyl N-[(1R)-2-[(1R,3R,5R)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-[(5S,7R)-3-hydroxy-1-adamantyl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17-,18+,19-,20+,21+,22-,25?,26?/m0/s1 |
InChI Key |
DSLXQSYLYSTVKT-JRDSUQPKSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.